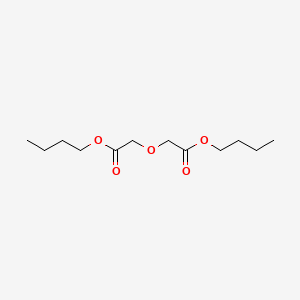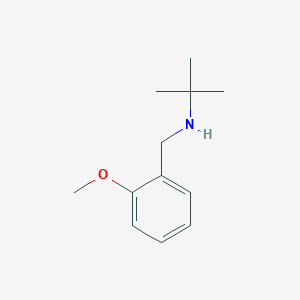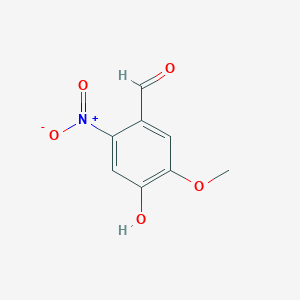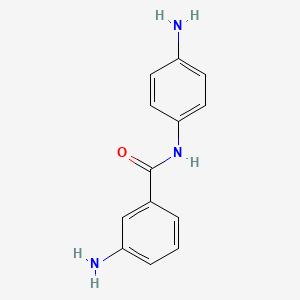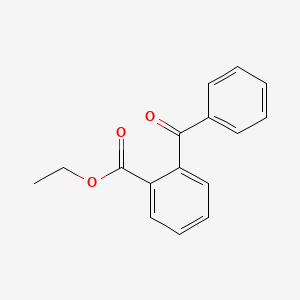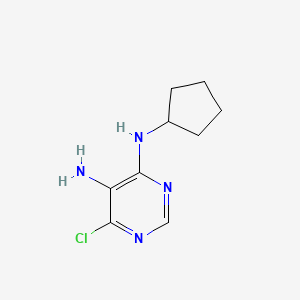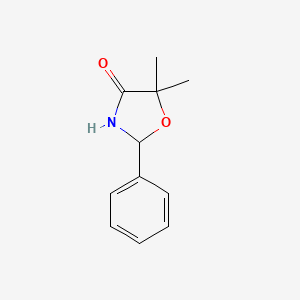
2-(Tert-butyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(Tert-butyl)-2-methyl-1,3-dioxolane , also known as tert-butyl ethylene glycol , is a cyclic organic compound. It consists of a dioxolane ring (a six-membered ring containing two oxygen atoms) with a tert-butyl group (a bulky substituent) and a methyl group attached. The compound is colorless, flammable, and has a pleasant odor .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of tert-butyl alcohol (TBA) with ethylene oxide or ethylene glycol in the presence of an acid catalyst. The reaction proceeds via ring-opening of the ethylene oxide, followed by cyclization to form the dioxolane ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered dioxolane ring, with a tert-butyl group (tert-C(CH₃)₃) and a methyl group (CH₃) attached. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .
Physical And Chemical Properties Analysis
Scientific Research Applications
Renewable Energy and Solvents
Renewable Gasoline, Solvents, and Fuel Additives : Research has explored the potential of dioxolanes, similar to 2-(Tert-butyl)-2-methyl-1,3-dioxolane, as sustainable alternatives in fuel and solvent applications. For example, a study demonstrated that 2,3-butanediol can be converted into high-value dioxolanes that serve as effective gasoline blending components, diesel oxygenates, and industrial solvents. These compounds possess high anti-knock indexes comparable to premium gasoline and offer a significant reduction in water solubility, highlighting their potential as sustainable fuel additives and solvents (Harvey, Merriman, & Quintana, 2016).
Catalysis and Organic Synthesis
Asymmetric Synthesis and Catalysis : Dioxolane derivatives have found applications in asymmetric synthesis, where they act as ligands in catalytic systems for asymmetric hydrogenation of functionalized alkenes. This is crucial for producing chiral pharmaceutical ingredients, demonstrating the importance of such compounds in facilitating selective reactions and enhancing product enantioselectivity (Imamoto et al., 2012).
Environmental and Analytical Chemistry
Antioxidants in Foods and Environmental Fate : Dioxolane derivatives, like 2,6-Di-tert-butyl-hydroxytoluene (BHT), are used as synthetic phenolic antioxidants in food, cosmetic, and plastic industries. Recent studies focus on the environmental occurrence, fate, human exposure, and toxicity of such antioxidants, addressing concerns over their ubiquitous presence and potential health impacts. The research underscores the need for understanding the environmental behaviors and toxicological profiles of these compounds (Nieva-Echevarría et al., 2015).
Polymer Science
Material Science and Polymer Chemistry : The incorporation of dioxolane derivatives into polymers has been explored for creating materials with improved properties. For instance, carbohydrate-based dioxolanes derived from tartaric acid have been utilized to synthesize partially bio-based polyesters, which show enhanced thermal properties and hydrolytic degradation rates. This highlights the role of such compounds in the development of new materials for various applications, including biodegradable plastics (Lavilla et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-tert-butyl-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2,3)8(4)9-5-6-10-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCJCWKFPMYQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210263 | |
| Record name | 2-(Tert-butyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-54-2 | |
| Record name | 2-(Tert-butyl)-2-methyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Tert-butyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


